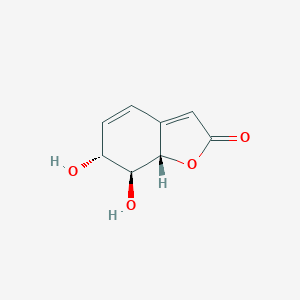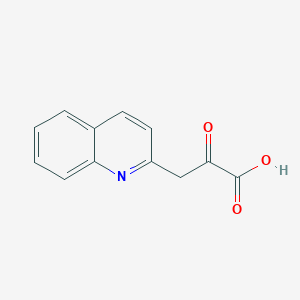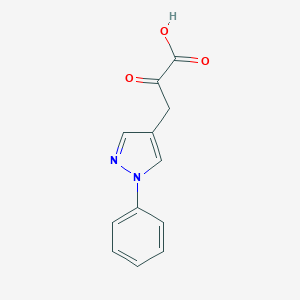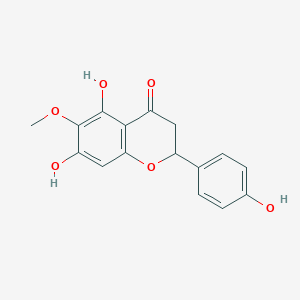
1-Fenilpiperidin-4-ona
Descripción general
Descripción
1-Phenylpiperidin-4-one is a chemical compound that belongs to the class of piperidinones. It is characterized by a piperidine ring with a phenyl group attached to the nitrogen atom and a ketone group at the fourth position. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules .
Aplicaciones Científicas De Investigación
1-Phenylpiperidin-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
1-Phenylpiperidin-4-one is a synthetic molecule that has been used as an antiviral drug . It has been shown to inhibit viral replication by binding to the viral nucleic acid with high affinity . The primary targets of 1-Phenylpiperidin-4-one are therefore the viral nucleic acids, which play a crucial role in the replication of the virus.
Mode of Action
The compound interacts with its targets by binding to the viral nucleic acid with high affinity, thereby blocking its synthesis . This interaction results in the inhibition of viral replication, preventing the release of progeny virions from infected cells .
Biochemical Pathways
1-Phenylpiperidin-4-one affects the biochemical pathway of viral replication. By binding to the viral nucleic acid, it disrupts the normal replication process of the virus. The downstream effects of this disruption include the prevention of the release of progeny virions, effectively halting the spread of the virus within the host .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Phenylpiperidin-4-one is currently limited. It is known that 1-phenylpiperidin-4-one is a prodrug that is metabolized to the active form, piperidone
Result of Action
The molecular and cellular effects of 1-Phenylpiperidin-4-one’s action include the inhibition of viral replication at the molecular level and the prevention of the release of progeny virions from infected cells at the cellular level . This results in the containment of the viral infection within the host.
Análisis Bioquímico
Biochemical Properties
1-Phenylpiperidin-4-one interacts with various biomolecules in its role as an antiviral agent. It has been shown to inhibit viral replication by binding to the viral nucleic acid with high affinity and blocking its synthesis . This molecule also prevents the release of progeny virions from infected cells .
Cellular Effects
1-Phenylpiperidin-4-one has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting viral replication, thereby preventing the spread of the virus within the host organism
Molecular Mechanism
The mechanism of action of 1-Phenylpiperidin-4-one involves binding interactions with biomolecules, specifically viral nucleic acids . By binding to the viral nucleic acid, it blocks its synthesis, thereby inhibiting viral replication . This mechanism of action is crucial for its antiviral properties.
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it has a stable profile, with no significant degradation over time
Dosage Effects in Animal Models
The effects of 1-Phenylpiperidin-4-one vary with different dosages in animal models .
Metabolic Pathways
It is known that it is metabolized to the active form, piperidone
Transport and Distribution
Preliminary studies suggest that it may interact with certain transporters or binding proteins
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Another method includes the hydrogenation of pyridine derivatives using palladium and rhodium catalysts .
Industrial Production Methods: In industrial settings, the synthesis of 1-Phenylpiperidin-4-one often involves multi-step processes that ensure high yield and purity. These methods typically utilize cost-effective and scalable reactions, such as catalytic hydrogenation and cyclization reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like halogens or nitro groups are used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of 1-Phenylpiperidin-4-one.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of 1-Phenylpiperidin-4-one.
Comparación Con Compuestos Similares
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidin-4-one: A piperidine derivative with a ketone group at the fourth position.
Phenylpiperidines: Compounds with a phenyl group attached to the piperidine ring.
Uniqueness: 1-Phenylpiperidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenyl group and a ketone group in the piperidine ring makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
1-phenylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGLFNOKHAIGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328673 | |
| Record name | 1-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19125-34-9 | |
| Record name | 1-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-4-piperidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














